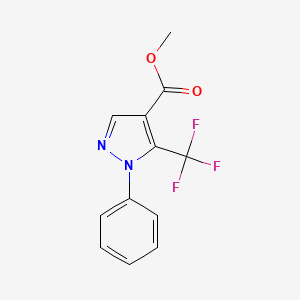![molecular formula C31H47NO3S B12579388 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate CAS No. 194471-05-1](/img/structure/B12579388.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydroxyphenyl group, a sulfanyl group, and an octadecylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate typically involves a multi-step process. One common method starts with the preparation of 4-hydroxythiophenol, which is then reacted with 4-bromophenyl octadecylcarbamate under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol-containing proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Hydroxyphenyl)sulfanyl]phenyl methylcarbamate
- 4-[(4-Hydroxyphenyl)sulfanyl]phenyl ethylcarbamate
- 4-[(4-Hydroxyphenyl)sulfanyl]phenyl butylcarbamate
Uniqueness
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the development of surfactants and hydrophobic coatings.
Propiedades
Número CAS |
194471-05-1 |
|---|---|
Fórmula molecular |
C31H47NO3S |
Peso molecular |
513.8 g/mol |
Nombre IUPAC |
[4-(4-hydroxyphenyl)sulfanylphenyl] N-octadecylcarbamate |
InChI |
InChI=1S/C31H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-31(34)35-28-20-24-30(25-21-28)36-29-22-18-27(33)19-23-29/h18-25,33H,2-17,26H2,1H3,(H,32,34) |
Clave InChI |
DVBUEXRHPYDEAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
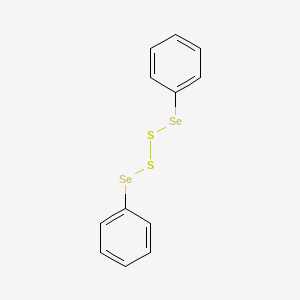
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
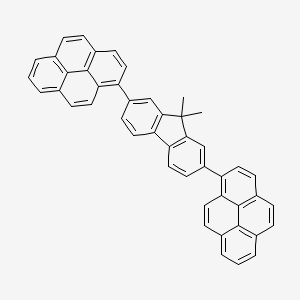
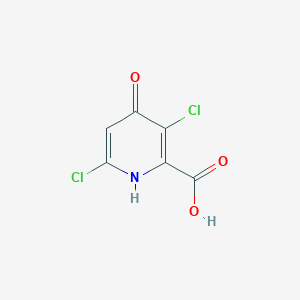

![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
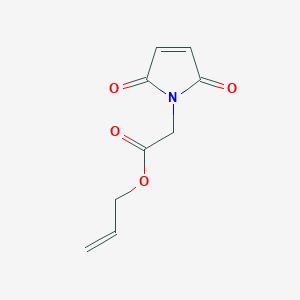
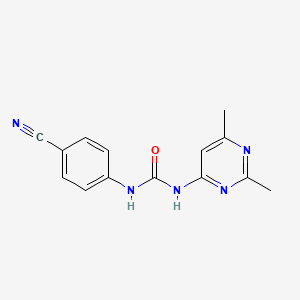
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
